molecular formula C19H18ClN3O4S B2819753 N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 932320-76-8

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2819753
CAS No.: 932320-76-8
M. Wt: 419.88
InChI Key: RWRYBDYEJAWPCM-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1H-imidazol-1-yl core functionalized with a 4-methylbenzenesulfonyl (tosyl) group at position 3 and an acetamide linker substituted with a 3-chloro-4-methylphenyl moiety. The sulfonyl group enhances electron-withdrawing properties and stability, while the chloro-methylphenyl substituent contributes to lipophilicity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-13-3-7-16(8-4-13)28(26,27)23-10-9-22(19(23)25)12-18(24)21-15-6-5-14(2)17(20)11-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRYBDYEJAWPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multiple steps:

    Formation of the 3-chloro-4-methylphenyl group: This can be achieved through chlorination of 4-methylphenyl using a chlorinating agent such as thionyl chloride.

    Synthesis of the 4-methylbenzenesulfonyl group: This involves sulfonation of toluene using sulfur trioxide or chlorosulfonic acid.

    Formation of the dihydroimidazolyl group: This can be synthesized by reacting glyoxal with ammonia or an amine in the presence of a catalyst.

    Coupling reactions: The final step involves coupling the above intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Biology: Studying its effects on cellular processes and pathways.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Differences :
    • Heterocyclic core: Pyrazol-4-yl vs. imidazol-1-yl.
    • Substituents: Dichlorophenyl and phenyl groups vs. tosyl and chloro-methylphenyl.
  • Conformational Analysis :
    Dihedral angles between the dichlorophenyl and pyrazol rings range from 54.8° to 77.5°, indicating variable spatial arrangements . In contrast, the imidazol core in the target compound may adopt a more rigid conformation due to the sulfonyl group’s planar geometry.
  • Hydrogen Bonding :
    Forms R₂²(10) dimers via N–H⋯O interactions , whereas the sulfonyl group in the target compound could enable stronger hydrogen bonding or π-stacking interactions.

N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide (CAS 306732-11-6)

  • Structural Differences :
    • Linkage: Thioether (–S–) vs. sulfonyl (–SO₂–).
    • Imidazol substitution: Methyl at position 1 vs. tosyl at position 3.
  • Biological Implications :
    Thioethers are prone to oxidation, which may limit in vivo half-life compared to the sulfonyl-containing analog.

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 573943-43-8)

  • Structural Differences :
    • Heterocyclic core: Thiadiazole vs. imidazole.
    • Substituents: Benzylsulfanyl and additional sulfur atoms.
  • Physicochemical Properties :
    Increased lipophilicity due to sulfur-rich thiadiazole and benzyl groups, which may enhance blood-brain barrier penetration but raise toxicity concerns .

N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide (CAS 496834-95-8)

  • Structural Differences :
    • Core: Imidazolidine (saturated) vs. imidazole (unsaturated).
    • Substituents: Thioxo, dimethoxyphenyl, and dimethylphenyl groups.
  • Hydrogen Bonding :
    The thioxo group (–C=S) can act as a hydrogen bond acceptor, but its weaker polarity compared to sulfonyl may reduce crystal lattice stability .
  • Steric Effects :
    Bulky substituents like dimethoxyphenyl may hinder target binding despite improving selectivity.

Comparative Data Table

Compound Name Core Structure Key Substituents Hydrogen Bonding Pattern Notable Properties
Target Compound Imidazol-1-yl Tosyl, chloro-methylphenyl Likely R₂²(8) dimers High stability, strong electron withdrawal
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol-4-yl Dichlorophenyl, phenyl R₂²(10) dimers Variable conformation, moderate lipophilicity
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide Imidazol-2-yl Thioether, methyl Unknown Lower metabolic stability
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide Thiadiazol-2-yl Benzylsulfanyl π-π stacking dominant High lipophilicity, potential toxicity
N-(3-chloro-2-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide Imidazolidin-4-yl Thioxo, dimethoxyphenyl, dimethylphenyl Weak H-bonding Steric hindrance, moderate reactivity

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Chlorinated Phenyl Ring : Enhances lipophilicity and biological activity.
  • Sulfonyl Group : Known for its role in increasing solubility and biological interactions.
  • Imidazole Core : Often associated with biological activity, particularly in enzyme inhibition.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or interference with cellular pathways. The compound may target:

  • Enzymatic Inhibition : Potentially inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Cellular Signaling Pathways : Modulating pathways related to cancer cell proliferation and survival.

Anticancer Activity

Recent studies have focused on the compound's anticancer properties. A notable study evaluated its cytotoxic effects on human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The findings indicated that:

  • The compound exhibited significant cytotoxicity against both cell lines.
  • IC50 values were determined to be below 10 µM, suggesting potent activity against cancer cells .

Comparative Biological Activity

To better understand the compound's efficacy, a comparison was made with other known anticancer agents. The results are summarized in the following table:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549<10COX inhibition
DoxorubicinA5490.5DNA intercalation
PaclitaxelHeLa5Microtubule stabilization

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
  • Combination Therapies : When used in conjunction with other chemotherapeutics, enhanced efficacy was observed, indicating possible synergistic effects.

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